N-[(4-ethenylphenyl)methyl]-N-(3-fluorophenyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide N-[(4-ethenylphenyl)methyl]-N-(3-fluorophenyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide
Brand Name: Vulcanchem
CAS No.: 1251577-51-1
VCID: VC7597021
InChI: InChI=1S/C22H19FN4O2S/c1-3-17-7-9-18(10-8-17)14-27(20-6-4-5-19(23)13-20)30(28,29)21-11-12-22-25-24-16(2)26(22)15-21/h3-13,15H,1,14H2,2H3
SMILES: CC1=NN=C2N1C=C(C=C2)S(=O)(=O)N(CC3=CC=C(C=C3)C=C)C4=CC(=CC=C4)F
Molecular Formula: C22H19FN4O2S
Molecular Weight: 422.48

N-[(4-ethenylphenyl)methyl]-N-(3-fluorophenyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide

CAS No.: 1251577-51-1

Cat. No.: VC7597021

Molecular Formula: C22H19FN4O2S

Molecular Weight: 422.48

* For research use only. Not for human or veterinary use.

N-[(4-ethenylphenyl)methyl]-N-(3-fluorophenyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide - 1251577-51-1

Specification

CAS No. 1251577-51-1
Molecular Formula C22H19FN4O2S
Molecular Weight 422.48
IUPAC Name N-[(4-ethenylphenyl)methyl]-N-(3-fluorophenyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide
Standard InChI InChI=1S/C22H19FN4O2S/c1-3-17-7-9-18(10-8-17)14-27(20-6-4-5-19(23)13-20)30(28,29)21-11-12-22-25-24-16(2)26(22)15-21/h3-13,15H,1,14H2,2H3
Standard InChI Key LLCSPIDQCWCOKL-UHFFFAOYSA-N
SMILES CC1=NN=C2N1C=C(C=C2)S(=O)(=O)N(CC3=CC=C(C=C3)C=C)C4=CC(=CC=C4)F

Introduction

N-[(4-ethenylphenyl)methyl]-N-(3-fluorophenyl)-3-methyl- triazolo[4,3-a]pyridine-6-sulfonamide is a synthetic compound belonging to the class of sulfonamide derivatives. It incorporates both triazole and pyridine moieties, known for their diverse pharmacological properties. This compound is of interest in medicinal chemistry due to its potential biological activities and applications in drug development.

Synthesis

The synthesis of similar sulfonamide derivatives typically involves the reaction of sulfonyl chlorides with amines. This approach allows for the introduction of various substituents on the triazolo-pyridine scaffold, enabling the exploration of structure-activity relationships. The synthesis of N-[(4-ethenylphenyl)methyl]-N-(3-fluorophenyl)-3-methyl- triazolo[4,3-a]pyridine-6-sulfonamide would likely follow a similar pathway, involving the reaction of appropriate sulfonyl chlorides with amines.

Data Table: Comparison of Related Compounds

Compound NameMolecular Weight (g/mol)Potential Applications
N-[(4-ethenylphenyl)methyl]-N-(4-ethylphenyl)-3-methyl- triazolo[4,3-a]pyridine-8-sulfonamide422.5Medicinal chemistry, drug development
N-[(3-chlorophenyl)methyl]-N-(4-fluorophenyl)-3-methyl- triazolo[4,3-a]pyridine-6-sulfonamide430.9Potential antimalarial activity
3-Ethyl-N-(3-fluorobenzyl)-N-(4-methoxyphenyl)- triazolo[4,3-a]pyridine-6-sulfonamideNot specifiedAntimalarial activity

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